1-(2,5-Dichlorophenyl)cyclobutanemethanamine
CAS No.:
Cat. No.: VC15762106
Molecular Formula: C11H13Cl2N
Molecular Weight: 230.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H13Cl2N |
---|---|
Molecular Weight | 230.13 g/mol |
IUPAC Name | [1-(2,5-dichlorophenyl)cyclobutyl]methanamine |
Standard InChI | InChI=1S/C11H13Cl2N/c12-8-2-3-10(13)9(6-8)11(7-14)4-1-5-11/h2-3,6H,1,4-5,7,14H2 |
Standard InChI Key | RBQBJSZMCMDSLU-UHFFFAOYSA-N |
Canonical SMILES | C1CC(C1)(CN)C2=C(C=CC(=C2)Cl)Cl |
Introduction
1-(2,5-Dichlorophenyl)cyclobutanemethanamine, with the CAS number 1935531-06-8, is a synthetic organic compound that has garnered attention in chemical research due to its unique structure and potential applications. This compound combines a cyclobutane ring with a dichlorophenyl group, making it an interesting candidate for various chemical reactions and biological studies.
Chemical Reactions and Synthesis
1-(2,5-Dichlorophenyl)cyclobutanemethanamine can participate in a variety of chemical reactions typical for amines and aromatic compounds. These include nucleophilic substitution, electrophilic aromatic substitution, and reactions involving the amine group, such as alkylation and acylation.
Synthesis Pathways
While specific synthesis pathways for this compound are not widely detailed in the literature, it is likely synthesized through methods similar to those used for other cyclobutanemethanamines, involving the reaction of cyclobutanone derivatives with amines or ammonia sources.
Potential Applications and Research Findings
Despite the lack of extensive research specifically on 1-(2,5-Dichlorophenyl)cyclobutanemethanamine, compounds with similar structures have shown potential in pharmaceutical and chemical industries. For instance, cyclobutane derivatives are explored for their biological activities, including antimicrobial and anticancer properties.
Biological Activity
While direct biological activity data for this compound is scarce, related cyclobutane derivatives have demonstrated promising results in various biological assays. For example, some cyclobutane-based compounds exhibit antitumor activity, highlighting the potential for further investigation into the biological properties of 1-(2,5-Dichlorophenyl)cyclobutanemethanamine.
Analytical Techniques
-
Nuclear Magnetic Resonance (NMR): Expected to show signals characteristic of the cyclobutane ring, dichlorophenyl group, and methanamine moiety.
-
Mass Spectrometry (MS): Would confirm the molecular weight and fragmentation patterns consistent with the compound's structure.
Future Directions
-
Biological Screening: Investigate its biological activity, including antimicrobial, anticancer, and other potential therapeutic effects.
-
Synthetic Applications: Explore its use as a building block in organic synthesis, particularly in the creation of complex heterocyclic compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume